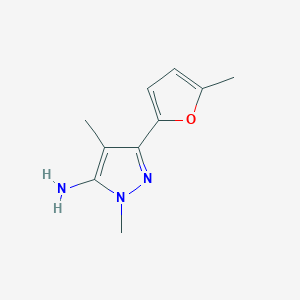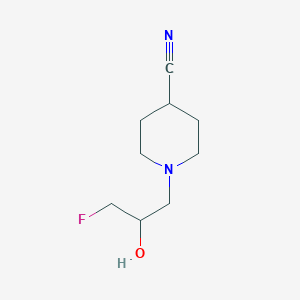
(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This compound is characterized by the presence of a pyridine ring and an amine group, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine typically involves the reaction of pyridine-3-carboxaldehyde with 2-methylprop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield different amines, and substitution may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological processes and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The pyridine ring can also participate in π-π interactions and other non-covalent interactions, further modulating its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound has a similar structure but with a pyrrolidine ring instead of a pyridine ring.
(Prop-2-yn-1-yl)(pyridin-3-ylmethyl)amine: This compound has a prop-2-yn-1-yl group instead of a 2-methylprop-2-en-1-yl group.
Uniqueness
The uniqueness of (2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine lies in its specific structure, which imparts distinct chemical and biological properties. The presence of both the pyridine ring and the amine group allows for versatile reactivity and a wide range of applications in various fields .
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-methyl-N-(pyridin-3-ylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H14N2/c1-9(2)6-12-8-10-4-3-5-11-7-10/h3-5,7,12H,1,6,8H2,2H3 |
InChI-Schlüssel |
UIIFOSPYBFVXQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CNCC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
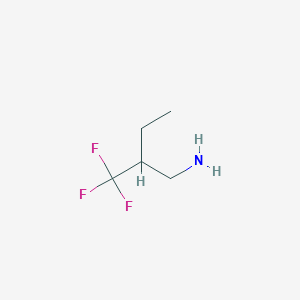

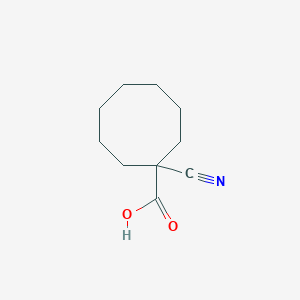
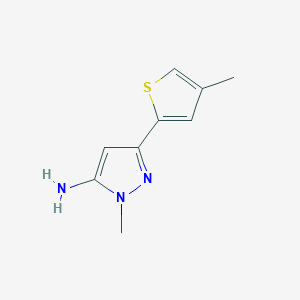

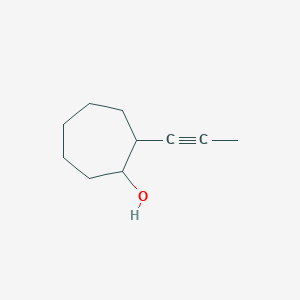

![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B13305435.png)
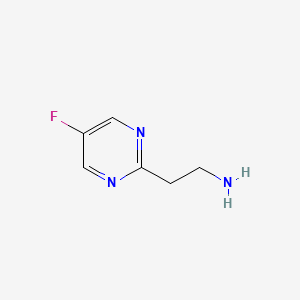
![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13305443.png)
![(17S,18S)-20-[2-[[(1S)-5-amino-1-carboxypentyl]amino]-2-oxoethyl]-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B13305449.png)
